molecular formula C6H13ClN4O B13474982 2-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride

2-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride

Cat. No.: B13474982
M. Wt: 192.65 g/mol
InChI Key: AHNGWHWFFYNCNF-UHFFFAOYSA-N
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Description

2-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and formic acid.

    Methoxymethylation: The triazole ring is then methoxymethylated using methoxymethyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ethylamine in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted triazole derivatives with different amine groups.

Scientific Research Applications

2-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride
  • 2-[4-(methoxymethyl)oxan-4-yl]ethan-1-amine hydrochloride

Uniqueness

Compared to similar compounds, 2-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine hydrochloride is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C6H13ClN4O

Molecular Weight

192.65 g/mol

IUPAC Name

2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]ethanamine;hydrochloride

InChI

InChI=1S/C6H12N4O.ClH/c1-11-4-6-8-5(2-3-7)9-10-6;/h2-4,7H2,1H3,(H,8,9,10);1H

InChI Key

AHNGWHWFFYNCNF-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NN1)CCN.Cl

Origin of Product

United States

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